2-Chloro-3-methylisonicotinic acid

描述

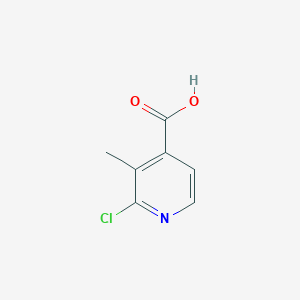

2-Chloro-3-methylisonicotinic acid (CAS: 133928-73-1) is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a chlorine atom at the 2-position and a methyl group at the 3-position of the pyridine ring, with a carboxylic acid group at the 4-position (isonicotinic acid scaffold). Key physicochemical properties include a predicted boiling point of 412.7 ± 40.0 °C, density of 1.390 ± 0.06 g/cm³, and pKa of 2.42 ± 0.25 . This compound is primarily used as a reagent in synthesizing N-pyridinylmethyl benzamide derivatives, which are explored as anticancer agents .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylisonicotinic acid typically involves the chlorination of 3-methylisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methylisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

化学反应分析

Types of Reactions

2-Chloro-3-methylisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-amino-3-methylisonicotinic acid or 2-thio-3-methylisonicotinic acid.

Oxidation: Formation of 2-chloro-3-carboxyisonicotinic acid or 2-chloro-3-formylisonicotinic acid.

Reduction: Formation of 2-chloro-3-methylisonicotinamide.

科学研究应用

Pharmaceuticals

2-Chloro-3-methylisonicotinic acid serves as a precursor in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs that target specific biological pathways, including those involved in cancer therapy and anti-inflammatory responses. The compound's structural characteristics allow for modifications that enhance bioactivity and selectivity.

Case Study: Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as a lead compound for further drug development .

Agricultural Chemicals

This compound is also utilized in the formulation of agricultural chemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to interact with plant growth regulators makes it valuable in developing effective agrochemicals.

Case Study: A study highlighted the synthesis of a novel herbicide derived from this compound that demonstrated enhanced efficacy against common weeds while minimizing environmental impact .

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its chemical properties facilitate the formation of cross-linked structures that can improve material durability and performance.

Data Table: Material Properties

| Material Type | Application | Performance Improvement |

|---|---|---|

| Polymers | Coatings | Enhanced durability |

| Composite Materials | Structural components | Increased strength |

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify specific analytes in complex mixtures. Its unique chemical structure allows for selective interactions with various detection techniques, such as HPLC and LC-MS.

Case Study: A recent publication demonstrated the use of this compound as a derivatizing agent in HPLC methods to improve sensitivity and resolution when analyzing pharmaceutical samples .

作用机制

The mechanism of action of 2-Chloro-3-methylisonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular metabolism, leading to cell death in pathogenic organisms .

相似化合物的比较

The structural and functional diversity of pyridine derivatives allows for nuanced comparisons with 2-chloro-3-methylisonicotinic acid. Below is a detailed analysis of its analogs:

Ester Derivatives

- Ethyl 2-chloro-3-methylisonicotinate (CAS: 301666-92-2): Molecular formula: C₉H₁₀ClNO₂; Molecular weight: 199.63 g/mol . Replaces the carboxylic acid group with an ethyl ester, reducing polarity and hydrogen-bonding capacity. Applications: Likely serves as an intermediate in organic synthesis, leveraging ester reactivity for further functionalization .

- Methyl 2-chloro-3-methylisonicotinate (CAS: 787596-41-2): Molecular formula: C₈H₈ClNO₂; Molecular weight: 185.61 g/mol . Lower boiling point (266.4 ± 35.0 °C) and density (1.2 ± 0.1 g/cm³) compared to the parent acid due to reduced intermolecular forces . Used in pharmaceutical synthesis, as referenced in patents like WO2012/142513 .

Chlorinated Pyridinecarboxylic Acids

- 2-Chloronicotinic Acid (CAS: 2942-59-8): Molecular formula: C₆H₄ClNO₂; Molecular weight: 157.55 g/mol . Lacks the 3-methyl group, reducing steric hindrance and altering electronic properties. Applications: Used in agrochemicals and pharmaceuticals; higher acidity (pKa ~1.5–2.0) due to absence of electron-donating methyl group .

- 3-Chloro-2-(trifluoromethyl)isonicotinic Acid (CAS: 749875-02-3): Molecular formula: C₇H₃ClF₃NO₂; Molecular weight: 225.55 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Heterocyclic and Functionalized Derivatives

- 2-Chloro-5-(3-methylthiophenyl)isonicotinic Acid (CAS: 1261931-42-3): Molecular formula: C₁₃H₁₀ClNO₂S; Molecular weight: 279.74 g/mol .

- 2-Hydroxyisonicotinic Acid (CAS: 22282-72-0): Molecular formula: C₆H₅NO₃; Molecular weight: 139.11 g/mol . Replaces chlorine with a hydroxyl group, increasing polarity and pKa (estimated ~4.5–5.0) .

Amide and Cyano Derivatives

- 2-Chloro-3-cyano-6-methyl-isonicotinic Acid Amide (CAS: 500546-18-9): Molecular formula: C₈H₆ClN₃O; Molecular weight: 195.61 g/mol .

Key Findings and Implications

- Functional Group Interplay : Ester derivatives exhibit lower boiling points and altered reactivity, making them preferable as synthetic intermediates .

- Biological Relevance : Substituents like trifluoromethyl (in CAS 749875-02-3) or thiophenyl (in CAS 1261931-42-3) highlight the role of lipophilicity and aromatic interactions in medicinal applications .

生物活性

2-Chloro-3-methylisonicotinic acid (C₇H₆ClNO₂) is a pyridine derivative characterized by a chlorine atom at the 2-position and a methyl group at the 3-position, along with a carboxylic acid functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The specific positioning of substituents on the pyridine ring influences the compound's reactivity and biological interactions. It undergoes various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The compound can be reduced to form amines or alcohols.

These reactions enable the synthesis of more complex organic molecules, which are crucial for developing new pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways essential for pathogen survival.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its role as an antimicrobial agent.

Pharmacological Applications

Research has highlighted several pharmacological properties of this compound:

- Anticancer Properties : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers, indicating that this compound could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Its structural similarity to isonicotinic acid, known for broad-spectrum antimicrobial activity, suggests that this compound may also possess similar properties.

Study on Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in certain pathogenic bacteria, underscoring its potential use in antibiotic development .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, derivatives of this compound were tested in vivo using carrageenan-induced paw edema models. The findings demonstrated notable reductions in edema and pro-inflammatory cytokine levels .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Isonicotinic Acid | Pyridine ring with carboxylic acid | Known for broad antimicrobial activity |

| 2-Chloroisonicotinic Acid | Chlorine at position 2 | Enhanced reactivity compared to isonicotinic acid |

| 3-Methylisonicotinic Acid | Methyl group at position 3 | Potentially lower toxicity |

| 2-Chloro-3-nitroisonicotinic Acid | Nitro group at position 3 | Increased cytotoxicity against cancer cells |

This table illustrates how variations in substituents affect biological activity and chemical properties, emphasizing the distinctiveness of this compound within this class.

常见问题

Q. Basic: What are the key considerations for synthesizing 2-Chloro-3-methylisonicotinic acid with high yield and purity?

Methodological Answer:

Synthesis optimization requires attention to:

- Reaction Conditions : Temperature control (e.g., 80–100°C for nitrile-to-acid conversion), solvent selection (polar aprotic solvents like DMF or THF), and catalyst use (e.g., Pd-based catalysts for halogenation steps) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product from byproducts like unreacted starting materials or isomers .

- Yield Improvement : Stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to oxidizing agent) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL refines hydrogen bonding networks (e.g., dimer formation via carboxylic acid groups) .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

Methodological Answer:

- Data Reconciliation :

- Dynamic Effects : NMR captures solution-phase conformers, while X-ray shows solid-state packing. Compare with computational models (DFT) to assess dominant conformers .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities causing unexpected NMR peaks .

- Statistical Validation : Apply chi-squared tests to crystallographic residual density maps to confirm atomic positions .

Q. Advanced: What computational approaches predict the reactivity or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d) are suitable for halogenated systems .

- Molecular Docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with carboxylic acid-binding pockets). Prioritize binding poses with lowest ΔG values .

- QSAR Models :

- Train models using descriptors like logP, polar surface area, and Hammett constants to predict solubility or toxicity .

Q. Basic: What are the best practices for ensuring the stability of this compound during storage and experiments?

Methodological Answer:

- Storage :

- Handling :

- Stability Assays :

Q. Advanced: How can researchers design experiments to investigate this acid’s potential as a ligand in coordination chemistry?

Methodological Answer:

- Experimental Design :

- Variable Control : Test solvent polarity (water vs. DMSO) and pH (2–7) to optimize metal-ligand binding (e.g., with Cu²⁺ or Fe³⁺) .

- Spectroscopic Probes : Use UV-Vis (d-d transitions) and EPR (for paramagnetic complexes) to confirm coordination geometry .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) to measure binding constants (Ka) .

属性

IUPAC Name |

2-chloro-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLCHBMNCMRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567866 | |

| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133928-73-1 | |

| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。